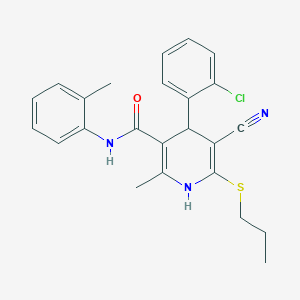

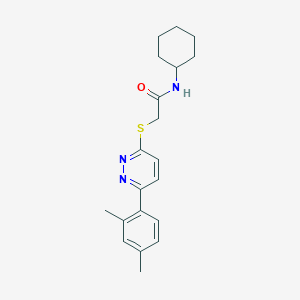

![molecular formula C14H13NOS2 B2917523 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine CAS No. 52824-81-4](/img/structure/B2917523.png)

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine

カタログ番号:

B2917523

CAS番号:

52824-81-4

分子量:

275.38

InChIキー:

JBNQQIHJUGKSKU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine is a chemical compound with the CAS Number: 52824-81-4 . Its IUPAC name is (2-amino-4,7-dihydro-5H-thieno [2,3-c]thiopyran-3-yl) (phenyl)methanone . The molecular weight of this compound is 275.4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NOS2/c15-14-12 (10-6-7-17-8-11 (10)18-14)13 (16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.4 . Unfortunately, other properties such as boiling point, melting point, and solubility are not available in the search results.科学的研究の応用

Synthesis and Potential Pharmacological Activities

- The compound has been involved in reactions leading to the synthesis of derivatives with potential analgesic, anti-inflammatory, and anti-arthritic properties. These derivatives were synthesized through reactions with hydrazine or primary amines, demonstrating the versatility of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine as a precursor for pharmacologically active compounds (Vega et al., 1990).

Applications in Organic Synthesis

- The compound has been used in the synthesis of organic ligands, showcasing its role in creating complex molecules. The reactions with aminoheteroaryls, lamotrigine, and various other nucleophiles have led to the formation of diverse organic ligands. This indicates its utility in constructing complex organic molecules with potential applications in materials science and pharmaceuticals (Kabirifard et al., 2020).

Catalysis and Synthesis Efficiency

- Research has also highlighted its involvement in catalyst-free and solvent-free one-pot multi-component reactions (MCRs) at room temperature. This approach has enabled the efficient and regioselective synthesis of highly functionalized dihydro-4H-thiopyrans, illustrating its potential in green chemistry and sustainable chemical synthesis processes (Koley et al., 2013).

Advanced Material Synthesis

- The compound has played a role in the synthesis of novel fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines. Its derivatization has enabled the ultrahigh sensitivity determination of amines, suggesting applications in analytical chemistry and potentially in diagnostic assays (Beale et al., 1989).

Molecular Studies and Ligand Design

- Studies involving the synthesis of half-sandwich η6-arene ruthenium, Cp* rhodium, and Cp* iridium metal complexes with bidentate ligands derived from this compound have been reported. These studies contribute to the development of coordination chemistry and offer insights into the design of metal-organic frameworks (MOFs) and catalytic systems (Kalidasan et al., 2015).

特性

IUPAC Name |

(2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNQQIHJUGKSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1C(=C(S2)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclop...

Cat. No.: B2917441

CAS No.: 2180010-62-0

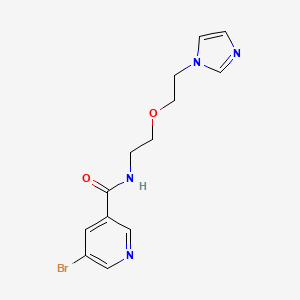

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotina...

Cat. No.: B2917442

CAS No.: 2034232-37-4

N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]...

Cat. No.: B2917444

CAS No.: 1260910-65-3

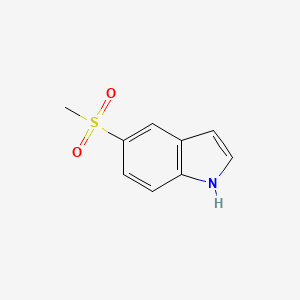

5-(Methylsulfonyl)-1H-indole

Cat. No.: B2917445

CAS No.: 152879-73-7

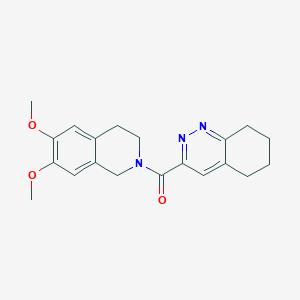

![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)

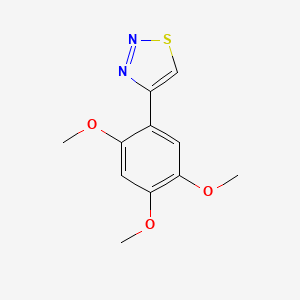

![1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917447.png)

![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)

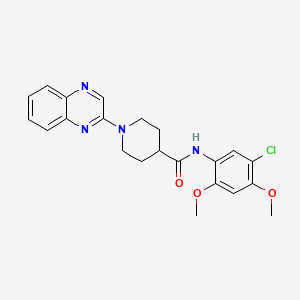

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)